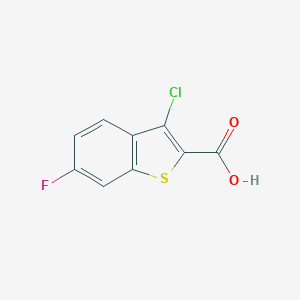

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid

Overview

Description

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClFO2S . It has a molecular weight of 230.64 g/mol . This compound is also known by other names such as 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid and 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of its racemics involves steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation . Another synthetic route involves the construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and the introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1sc2cc(F)ccc2c1Cl . The InChI representation is InChI=1S/C9H4ClFO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H,12,13) . Physical And Chemical Properties Analysis

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid is a solid compound with a melting point of 293-297 °C (lit.) . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity .Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including compounds like 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid, have been studied for their antimicrobial properties. They show potential in inhibiting the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. These compounds can be crucial in developing new antibiotics to combat resistant strains of bacteria .

Analgesic and Anti-inflammatory Uses

In the medical field, certain thiophene derivatives are recognized for their analgesic and anti-inflammatory effects. This suggests that 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid could be a candidate for the development of new pain relief and anti-inflammatory medications .

Antihypertensive Effects

Some thiophene compounds have been identified with antihypertensive activities, indicating their potential use in managing high blood pressure. Research into derivatives like 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid could lead to new treatments for hypertension .

Antitumor Activity

Thiophene derivatives are also being explored for their antitumor properties. There is a possibility that compounds such as 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid could be used in creating anticancer drugs, targeting various forms of cancer .

Corrosion Inhibition

In the field of materials science, thiophene derivatives are used as corrosion inhibitors for metals. This application is significant in protecting industrial equipment and infrastructure from corrosion-related damage .

Light-Emitting Diodes (LEDs)

Thiophene-based compounds have applications in the fabrication of light-emitting diodes (LEDs). They can be utilized in creating more efficient and durable LEDs for various technological uses .

Detection Methods in Various Industries

Carboxylic acids, a group to which 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid belongs, are used in detection methods across different industries, including medicines, cosmetics, and food additives. This highlights their importance in quality control and safety assurance processes .

Synthesis of Biologically Active Compounds

Thiophene-based analogs are vital for medicinal chemists to develop advanced compounds with diverse biological effects. The unique structure of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid could be key in synthesizing new biologically active molecules with potential therapeutic applications .

BMC Chemistry - Therapeutic importance of synthetic thiophene IntechOpen - Applications of Carboxylic Acids Springer - Recent strategies in the synthesis of thiophene derivatives

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to summarize the biochemical pathways affected by 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. Once the targets are identified, it will be possible to understand the downstream effects and the biochemical pathways involved .

Pharmacokinetics

Some predicted properties include a melting point of 293-297 °c, a boiling point of 3982±370 °C, and a density of 1627±006 g/cm3 . These properties can impact the compound’s bioavailability and its pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name |

3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRSWUJIPYUCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353736 | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

CAS RN |

34576-92-6 | |

| Record name | 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-fluorobenzo(b)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)